1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene
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Overview
Description
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene is a chemical compound characterized by the presence of a carbamoyl group, an azoxy group, and a chlorobenzene ring
Preparation Methods
The synthesis of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with carbamoyl chloride and an azoxy compound under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(Carbamoyl-NNO-azoxy)benzene: Lacks the chlorine atom, which may affect its reactivity and applications.
1-(Carbamoyl-NNO-azoxy)-4-chlorobenzene: The position of the chlorine atom can influence the compound’s chemical properties and reactivity.
1-(Carbamoyl-NNO-azoxy)-2-chlorobenzene: Similar to the 3-chloro derivative but with different steric and electronic effects due to the position of the chlorine atom.
Properties
CAS No. |
64462-22-2 |
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Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
carbamoylimino-(3-chlorophenyl)-oxidoazanium |
InChI |
InChI=1S/C7H6ClN3O2/c8-5-2-1-3-6(4-5)11(13)10-7(9)12/h1-4H,(H2,9,12) |
InChI Key |
VBWPVXSBEVLJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[N+](=NC(=O)N)[O-] |
Origin of Product |
United States |
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